2-Ethylbutyric acid (C6H12O2), also known as diethylacetic acid, is a highly branched, synthetic aliphatic carboxylic acid characterized by its symmetrical alpha-carbon substitution. With a molecular weight of 116.16 g/mol, a boiling point of 194 °C, and an aqueous solubility of 18 g/L at 20 °C, it occupies a critical physicochemical middle ground between highly water-soluble short-chain acids (like butyric acid) and highly lipophilic longer-chain branched acids (like 2-ethylhexanoic acid). In industrial procurement, this compound is primarily sourced as a structural precursor for the synthesis of active pharmaceutical ingredients (APIs), specialized polyol ester lubricants, and plasticizers, where its symmetrical steric profile imparts enhanced hydrolytic stability to downstream ester derivatives compared to unbranched analogs [1].
Substituting 2-ethylbutyric acid with straight-chain analogs (such as hexanoic acid) or homologous branched acids (such as 2-ethylhexanoic acid) frequently leads to process failures or compromised product performance. Straight-chain substitutes lack the alpha-carbon steric hindrance provided by the dual ethyl groups, resulting in derived esters that are highly susceptible to hydrolytic degradation in mechanical lubricant applications. Conversely, substituting with the heavier 2-ethylhexanoic acid dramatically shifts the partition coefficient (logP) and reduces aqueous solubility by more than a factor of ten, which severely complicates the removal of unreacted acid via aqueous washing during API purification. Furthermore, 2-ethylhexanoic acid requires significantly higher temperatures for vacuum stripping, increasing the risk of thermal degradation for heat-sensitive product formulations during post-reaction workup .
During the synthesis of pharmaceutical esters or amides, the removal of unreacted carboxylic acid precursors is a major process bottleneck. 2-Ethylbutyric acid exhibits an aqueous solubility of 18 g/L at 20 °C and a logP of 1.68, whereas the common industrial substitute 2-ethylhexanoic acid (2-EHA) has a solubility of only ~1.4 g/L and a logP of ~2.7. This >10-fold higher water solubility allows 2-ethylbutyric acid to be efficiently partitioned and neutralized into aqueous wash streams using mild alkaline solutions, whereas 2-EHA tends to form stubborn emulsions or remain trapped in the organic phase .
| Evidence Dimension | Aqueous solubility and partition coefficient (logP) at 20 °C |
| Target Compound Data | 2-Ethylbutyric acid: 18 g/L solubility; logP 1.68 |
| Comparator Or Baseline | 2-Ethylhexanoic acid: ~1.4 g/L solubility; logP ~2.7 |
| Quantified Difference | >10-fold higher aqueous solubility and significantly lower lipophilicity for the target compound |
| Conditions | Aqueous-organic phase extraction during post-reaction workup |
Enables faster, lower-volume aqueous washing cycles to remove unreacted acid, reducing solvent waste and cycle times in API manufacturing.
In the production of volatile fragrance esters or temperature-sensitive plasticizers, residual acid must often be removed via vacuum stripping. 2-Ethylbutyric acid has a boiling point of 194 °C, providing a robust thermal window that prevents premature evaporative loss during esterification (unlike isobutyric acid, BP 155 °C). However, it remains significantly more volatile than 2-ethylhexanoic acid (BP 228 °C). This 34 °C lower boiling point compared to 2-EHA allows for post-reaction stripping at milder temperatures, minimizing the thermal degradation of the target esters and reducing the energy load on distillation columns [1].
| Evidence Dimension | Boiling point / Stripping temperature |
| Target Compound Data | 2-Ethylbutyric acid: 194 °C |
| Comparator Or Baseline | 2-Ethylhexanoic acid: 228 °C; Isobutyric acid: 155 °C |
| Quantified Difference | 34 °C lower boiling point than 2-EHA; 39 °C higher than isobutyric acid |
| Conditions | Thermal distillation and vacuum stripping of unreacted precursors |
Reduces energy consumption and prevents the thermal degradation of heat-sensitive downstream products during residual acid removal.
When formulating synthetic polyol ester lubricants, the resistance of the ester bond to moisture-induced cleavage is critical. The symmetrical alpha-branching (diethyl substitution) of 2-ethylbutyric acid provides substantial steric shielding around the carbonyl carbon. Compared to esters derived from straight-chain hexanoic acid, 2-ethylbutyric acid derivatives exhibit significantly lower rates of hydrolysis under high-humidity, high-temperature mechanical operations. While 2-ethylhexanoic acid also provides steric shielding, 2-ethylbutyric acid achieves this with a lower molecular weight, offering a different kinematic viscosity profile while maintaining robust hydrolytic defense [1].
| Evidence Dimension | Steric shielding of the ester carbonyl group |
| Target Compound Data | 2-Ethylbutyric acid: Symmetrical alpha-diethyl branching |
| Comparator Or Baseline | Hexanoic acid: Unbranched straight chain |
| Quantified Difference | Significantly enhanced steric hindrance preventing nucleophilic attack by water |
| Conditions | High-temperature, high-humidity mechanical lubricant environments |
Extends the operational lifespan and performance stability of synthetic lubricants and plasticizers by preventing moisture-induced degradation.
In the analytical quantification of volatile fatty acids (VFAs) in environmental, wastewater, or clinical matrices, the choice of internal standard dictates assay accuracy. Because 2-ethylbutyric acid is a purely synthetic compound, it exhibits near-zero endogenous background in biological samples. In contrast, naturally occurring straight-chain acids like butyric (C4), valeric (C5), and hexanoic (C6) acids are present in highly variable concentrations. Furthermore, 2-ethylbutyric acid elutes cleanly between the natural VFA peaks in standard GC and HPLC methods, making it an essential procurement choice for analytical laboratories requiring high-reproducibility calibration [1].
| Evidence Dimension | Endogenous background concentration in biological/environmental matrices |
| Target Compound Data | 2-Ethylbutyric acid: Near-zero natural background |
| Comparator Or Baseline | Butyric, Valeric, and Hexanoic acids: High and variable natural background |
| Quantified Difference | Elimination of baseline interference during VFA quantification |
| Conditions | GC/HPLC analysis of complex biological or wastewater samples |
Ensures high analytical accuracy and reproducibility, making it an indispensable internal standard for commercial testing laboratories.
Due to its optimized aqueous solubility (18 g/L) and logP (1.68), 2-ethylbutyric acid is selected as a branched-chain precursor for synthesizing specific lipophilic APIs. Its properties allow for efficient organic-phase reaction kinetics while enabling rapid, low-volume aqueous wash cycles to remove unreacted acid, a significant process advantage over the highly hydrophobic 2-ethylhexanoic acid .
In the manufacture of synthetic lubricants and plasticizers, 2-ethylbutyric acid is utilized to impart hydrolytic stability. Its symmetrical alpha-diethyl branching provides critical steric shielding to the ester bonds, protecting the final fluid from moisture-induced degradation far better than straight-chain alternatives like hexanoic acid, while offering a distinct viscosity profile compared to heavier branched acids [1].
Analytical testing laboratories procure 2-ethylbutyric acid as a reliable internal reference for GC and HPLC quantification of VFAs in wastewater, gut microbiome samples, and dairy products. Its synthetic nature guarantees an absence of endogenous background interference, and its retention time allows it to elute cleanly between natural short-chain fatty acids [2].
For the formulation of specific fruity or rum-like ester flavorings (e.g., ethyl 2-ethylbutyrate), this compound is the essential building block. Its boiling point of 194 °C allows for efficient esterification without the excessive evaporative losses seen with lighter acids, while still permitting gentle vacuum stripping of residual precursors without thermally degrading the delicate ester products [3].
Acute Toxic;Irritant